Product packaging for Azafrin(Cat. No.:CAS No. 507-61-9)

Azafrin

Cat. No.: B1237201
CAS No.: 507-61-9
M. Wt: 426.6 g/mol
InChI Key: NYWCITDWPAZNBU-DYISAODMSA-N
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Description

Azafrin (CAS 507-61-9) is a natural carotenoid compound found in the ethnodrug Ye-Can-Dou-Gen, derived from the plant Centranthera grandiflora Benth . Research indicates that this compound exhibits significant cardioprotective effects in rat models, showing potential for the prophylaxis and treatment of ischemic heart diseases . Its mechanism of action is associated with the activation of the Nrf2-ARE signaling pathway, a critical regulator of cellular defense against oxidative stress. This activation leads to the upregulation of antioxidant enzymes, such as HO-1 and NQO1, helping to counteract oxidative insults in H9c2 cells and in models of myocardial infarction and myocardial ischemia-reperfusion injury . As a potent natural antioxidant, this compound represents a promising research compound for investigating pathways related to oxidative stress and cardioprotection. This product is intended for Research Use Only and is not for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H38O4 B1237201 Azafrin CAS No. 507-61-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E,4E,6E,8E,10E,12E,14E)-15-[(1R,2R)-1,2-dihydroxy-2,6,6-trimethylcyclohexyl]-4,9,13-trimethylpentadeca-2,4,6,8,10,12,14-heptaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38O4/c1-21(11-7-8-12-22(2)15-16-24(28)29)13-9-14-23(3)17-20-27(31)25(4,5)18-10-19-26(27,6)30/h7-9,11-17,20,30-31H,10,18-19H2,1-6H3,(H,28,29)/b8-7+,13-9+,16-15+,20-17+,21-11+,22-12+,23-14+/t26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYWCITDWPAZNBU-DYISAODMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC=C(C)C=CC(=O)O)C=CC=C(C)C=CC1(C(CCCC1(C)O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C=C\C=C(/C)\C=C\C(=O)O)/C=C/C=C(\C)/C=C/[C@@]1([C@](CCCC1(C)C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90878674
Record name Azafrin
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Molecular Weight

426.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

507-61-9
Record name (2E,4E,6E,8E,10E,12E,14E)-15-[(1R,2R)-1,2-Dihydroxy-2,6,6-trimethylcyclohexyl]-4,9,13-trimethyl-2,4,6,8,10,12,14-pentadecaheptaenoic acid
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Record name Azafrin
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Record name Azafrin
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Record name 2,4,6,8,10,12,14-Pentadecaheptaenoic acid, 15-[(1R,2R)-1,2-dihydroxy-2,6,6-trimethylcyclohexyl]-4,9,13-trimethyl-, (2E,4E,6E,8E,10E,12E,14E)
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Record name AZAFRIN
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Biosynthesis and Metabolic Pathways of Azafrin

Putative Biosynthetic Pathways

The proposed biosynthetic route to azafrin is centered on the modification of a C40 carotenoid backbone. Research combining metabolic analysis with gene expression studies in this compound-accumulating plants, such as Escobedia grandiflora and Centranthera grandiflora, has allowed for the formulation of a putative pathway. biorxiv.orgnih.gov

The biosynthesis of this compound is understood to originate from the cleavage of a carotenoid precursor. nih.gov Metabolic and transcriptomic analyses have identified β-carotene as the likely C40 precursor molecule for this compound. biorxiv.organu.edu.au The initial and defining step in the pathway is the enzymatic cleavage of this precursor.

The mechanism involves the oxidative cleavage of the polyene chain of β-carotene by a specific class of enzymes. This reaction breaks the C40 backbone to produce smaller, C27 apocarotenoid intermediates. Studies suggest that this cleavage is the committed step that channels the metabolic flux from the general carotenoid pathway towards this compound biogenesis. biorxiv.org

The conversion of β-carotene to this compound is catalyzed by a sequence of specific enzymes. While the initial cleavage enzyme has been identified with some confidence, the enzymes responsible for subsequent modifications are proposed based on known biochemical reactions.

Carotenoid Cleavage Dioxygenases (CCDs): This family of non-heme iron enzymes is responsible for the oxidative cleavage of carotenoids. biorxiv.org In the context of this compound biosynthesis, genetic studies have pointed specifically to a CCD4-type enzyme as the key catalyst for the initial cleavage of β-carotene. biorxiv.organu.edu.au Transcriptomic analysis of Escobedia grandiflora roots, which accumulate high levels of this compound, revealed high expression levels of genes encoding CCD4 enzymes, further supporting their central role. researchgate.net This is distinct from other apocarotenoid pathways, such as strigolactone synthesis, which typically involve CCD7 enzymes. nih.govanu.edu.au

Aldehyde Dehydrogenases (ALDHs) and Cytochrome P450s (CYPs): Following the initial cleavage of β-carotene by a CCD, the resulting apocarotenoid aldehyde must undergo further oxidation to form the two terminal carboxylic acid groups that characterize the this compound structure. While not yet definitively confirmed through direct biochemical evidence in this compound-producing organisms, it is hypothesized that enzymes from the Aldehyde Dehydrogenase (ALDH) and Cytochrome P450 (CYP) superfamilies are involved in these subsequent oxidation steps. ALDHs are well-known for their role in converting aldehydes to carboxylic acids. mdpi.com CYPs are versatile monooxygenases that catalyze a wide range of oxidative reactions in secondary metabolism. nih.gov Their involvement is inferred from the necessary chemical transformations, though specific family members have not been functionally characterized in the this compound pathway.

Genetic and Transcriptomic Studies on this compound Biosynthesis

The advent of high-throughput sequencing technologies has enabled detailed investigations into the genetic basis of this compound production, particularly in non-model organisms like Centranthera grandiflora and Escobedia grandiflora. nih.gov

In the absence of a reference genome for this compound-producing species, researchers have employed de novo transcriptome assembly. For instance, in a study of C. grandiflora, sequencing of RNA from root, stem, and leaf tissues yielded over 438 million clean reads, which were assembled into 153,198 unigenes. nih.gov Similarly, a comprehensive transcriptome was assembled for E. grandiflora to identify genes involved in its specialized metabolism. biorxiv.organu.edu.au

Functional annotation of these assembled unigenes was performed by comparing them against public databases (e.g., Nr, Swiss-Prot, KEGG, KOG). This process assigned putative functions to thousands of genes, including those involved in secondary metabolite biosynthesis. In the C. grandiflora study, 161 unigenes were specifically annotated as being involved in the this compound biosynthetic pathway. nih.gov

Transcriptomic analysis has been pivotal in identifying the specific genes that likely encode the enzymes of the this compound pathway. By searching the annotated transcriptomes for sequences homologous to known biosynthesis genes, researchers have compiled a list of strong candidates. researchgate.net

These studies have successfully identified transcripts for nearly all steps of the upstream carotenoid pathway leading to β-carotene. Crucially, multiple transcripts encoding different CCDs were found. Comparative expression analysis showed that transcripts for CCD4 homologs were particularly abundant in this compound-accumulating tissues, solidifying their role as the primary candidates for the key cleavage step. researchgate.net

Gene FamilyPutative FunctionOrganism(s) Studied
D27 β-carotene isomeraseEscobedia, Centranthera
ZDS ζ-carotene desaturaseEscobedia, Centranthera
LCY-β Lycopene β-cyclaseCentranthera
CCD1 Carotenoid Cleavage Dioxygenase 1Escobedia, Centranthera
CCD4 Carotenoid Cleavage Dioxygenase 4Escobedia, Centranthera
CCD7 Carotenoid Cleavage Dioxygenase 7Escobedia, Centranthera
CCD8 Carotenoid Cleavage Dioxygenase 8Escobedia, Centranthera

Differential gene expression analysis across various tissues provides strong evidence for the localization of biosynthetic pathways. In studies of both Escobedia and Centranthera, the expression of candidate genes for this compound biosynthesis was significantly higher in the roots compared to the leaves and stems, which correlates with the observed accumulation of the pigment in the root tissues. researchgate.net

For example, analysis of transcript abundance showed that while genes for general carotenoid synthesis were expressed in multiple tissues, specific CCD4 homologs were predominantly and highly expressed in the roots. researchgate.net One study found that of the eight CCD4 sequences identified in Centranthera, only one (CCD4d) was predominantly expressed in the this compound-producing roots, indicating a highly specialized function. researchgate.net This tissue-specific expression pattern provides compelling evidence for the involvement of these particular genes in this compound production within the root system.

Gene/TranscriptTissue with Highest ExpressionFinding
CCD4 homologs RootSignificantly higher expression in this compound-accumulating roots compared to leaves and stems. researchgate.net
D27 RootTranscripts found in this compound-accumulating roots, supporting the on-site production of the precursor. researchgate.net
CCD1 Leaf/StemPoorly expressed in roots of Escobedia and Centranthera compared to aerial tissues. researchgate.net
CCD7 / CCD8 RootExpressed at much lower levels than CCD4 homologs in this compound-producing roots. researchgate.net

Regulatory Mechanisms and Transcription Factors in this compound Production

The precise regulatory networks and specific transcription factors that govern the biosynthesis of this compound are areas of ongoing research. While the complete transcriptional control mechanism has not been fully elucidated, studies on the producing organism Escobedia grandiflora have provided initial insights through gene expression analysis.

Research combining de novo transcriptome assembly with quantitative real-time PCR (RT-qPCR) has identified candidate genes involved in the this compound biosynthetic pathway. biorxiv.org This suggests that the regulation of this compound production is controlled at the transcriptional level, where the expression of key enzymatic genes is modulated. The production of this compound, an apocarotenoid, is believed to originate from the cleavage of β-carotene. This critical step is likely catalyzed by a carotenoid cleavage dioxygenase (CCD) enzyme. anu.edu.au Gene expression studies in E. grandiflora roots point towards a specific CCD, similar to CCD4, as a primary candidate for this reaction. biorxiv.org

While transcription factors that directly bind to the promoters of this compound biosynthetic genes have not yet been definitively identified, the regulation of other plant secondary metabolite pathways provides a framework for potential mechanisms. In plants, the biosynthesis of specialized metabolites is often controlled by a hierarchy of transcription factors that respond to developmental cues and environmental stimuli. nih.gov These regulatory proteins typically belong to large families, which are known to orchestrate the expression of entire metabolic pathways.

Table 1: Potential Transcription Factor Families in Secondary Metabolism

Transcription Factor Family General Role in Plant Secondary Metabolism
MYB (Myeloblastosis) Often act as master regulators, controlling the expression of multiple genes within a specific biosynthetic pathway, such as for flavonoids and other phenylpropanoids. nih.gov
bHLH (basic Helix-Loop-Helix) Frequently form regulatory complexes with MYB proteins to activate the transcription of target genes. nih.gov
WRKY A large family of transcription factors primarily associated with plant defense responses, which can include the production of secondary metabolites.

The expression of the candidate genes for this compound production in E. grandiflora is likely under the control of one or more of these transcription factor families, which would integrate signals to control the flux through the pathway.

Cellular and Subcellular Localization of this compound Accumulation

Studies on the hemiparasitic plant Escobedia grandiflora have been pivotal in determining the site of this compound accumulation. Metabolic and cytological analyses have revealed a specific and functionally significant localization for this pigment.

Apoplastic Accumulation and Secretion Mechanisms

This compound is predominantly found in the apoplast of the roots of E. grandiflora. anu.edu.au The apoplast is the space outside the plasma membrane within which materials can diffuse freely. Research has conclusively shown that this compound is actively delivered to the root apoplast following its synthesis within the cells. biorxiv.org

This apoplastic accumulation is not uniform throughout the root system. Instead, the pigment is concentrated in the specific area where the plant's haustorium—a specialized structure for parasitizing a host plant—makes contact with the host's root. anu.edu.au This targeted accumulation suggests that this compound plays a functional role in the process of parasitism. biorxiv.organu.edu.au

While the delivery and accumulation in the apoplast are confirmed, the precise molecular mechanisms facilitating its secretion from the plant cells are not yet fully understood. The transport of a secondary metabolite like this compound across the plasma membrane into the apoplastic space would likely require specific transporters, but these have not been identified.

Intracellular Compartmentation and Transport

The biosynthesis of this compound begins with carotenoid precursors, which are synthesized and stored in plastids (such as chromoplasts or chloroplasts). The cleavage of β-carotene, the presumed precursor to this compound, would therefore likely occur within these organelles. Following its synthesis, this compound must be transported from its site of production to the plasma membrane for secretion into the apoplast.

The specific intracellular compartments involved in the trafficking and temporary storage of this compound before its export are currently unknown. In plant cells, secondary metabolites are often transported via vesicles or through membrane-bound transporters from their site of synthesis (e.g., plastids or the endoplasmic reticulum) to their final destination, which in this case is the cell exterior. The pathway for this compound likely involves its movement through the cytoplasm, possibly sequestered within transport vesicles, to prevent potential toxicity or unwanted reactions before it is secreted. However, direct experimental evidence detailing this intracellular transport route for this compound is not yet available.

Table 2: Research Findings on this compound Localization in Escobedia grandiflora

Finding Method(s) Used Location of Accumulation Implied Function Reference
This compound is the primary pigment in roots. Metabolic and Cytological Analyses Roots Pigmentation, potential bioactivity biorxiv.organu.edu.au
Pigment is delivered to the apoplast. Transcriptome and Gene Expression Analysis Root Apoplast Extracellular activity biorxiv.org

Synthetic Chemistry and Chemical Modifications of Azafrin

Challenges and Strategies in Total Chemical Synthesis of Azafrin

Total chemical synthesis of sesterterpenoids like this compound is often remarkably challenging due to their intricate structures and potential for multiple stereocenters. rsc.org Key challenges include the stereoselective construction of the dihydroxycyclohexyl ring and the controlled formation of the all-trans polyene chain.

Stereoselective Synthesis Approaches

Stereoselective synthesis is crucial for obtaining this compound with the correct configuration at its stereocenters, particularly the (1R,2R) configuration in the dihydroxycyclohexyl ring. nih.gov Strategies in stereoselective synthesis aim to favor the formation of one specific stereoisomer over others. This can involve the use of chiral catalysts, chiral auxiliaries, or reactions that are inherently stereoselective, such as certain types of additions or cyclizations. While the provided search results discuss stereoselective synthesis in the context of other compounds like azetidin-3-ones and azetidines, the principles applied (e.g., use of chiral starting materials or catalysts) are relevant to the challenges in this compound synthesis. nih.govrsc.orgnih.gov Achieving high enantiomeric excess (ee) and diastereomeric ratio (dr) is a primary goal in these approaches.

Convergent and Divergent Synthesis Strategies

Two primary strategies employed in the synthesis of complex molecules are convergent and divergent synthesis. nih.govwikipedia.org

Divergent Synthesis: In contrast, divergent synthesis typically starts from a central core molecule and builds outwards, adding structural elements in successive steps. nih.govwikipedia.org This strategy is often used for generating libraries of related compounds or for the synthesis of dendritic structures. wikipedia.org While less common for the total synthesis of a single complex natural product like this compound, a divergent approach could be relevant in the synthesis of this compound analogues, starting from a common precursor and diversifying the structure in later steps.

The choice between convergent and divergent synthesis depends on the specific structure of the target molecule and the desired synthetic outcomes (e.g., total synthesis of a single compound vs. generation of a compound library).

Synthesis of this compound Derivatives and Analogues

The synthesis of this compound derivatives and analogues is important for exploring their potential biological activities and understanding structure-activity relationships. This involves modifying the this compound structure while retaining or altering key features.

Design Principles for Derivative Synthesis

Designing this compound derivatives involves considering which parts of the molecule to modify and how these modifications might impact the compound's properties. Design principles can be guided by various factors:

Structural Simplification: Creating simpler analogues to identify the minimal structural requirements for activity.

Introduction of New Functional Groups: Incorporating different functional groups to alter solubility, reactivity, or introduce sites for further modification (e.g., for conjugation). nih.gov

Modification of the Polyene Chain: Altering the length, degree of unsaturation, or introducing substituents on the polyene chain can affect the molecule's electronic and physical properties.

Modification of the Cyclohexyl Ring: Changes to the dihydroxy group or the geminal methyl groups can influence hydrogen bonding, steric interactions, and metabolic stability.

Bioisosteric Replacement: Replacing specific atoms or groups with others that have similar electronic or steric properties but may offer improved characteristics like metabolic stability or binding affinity.

These design principles are common in the synthesis of various compound classes, as seen in the design and synthesis of azete derivatives or quinoline-chalcone derivatives. researchgate.netmdpi.com

Reaction Mechanisms and Methodologies for Chemical Modification

Chemical modification of this compound or its precursors involves a range of reaction mechanisms and methodologies. Given the presence of a polyene chain, hydroxyl groups, and a carboxylic acid function in this compound, typical reactions might include:

Esterification/Amidation: Modifying the carboxylic acid group.

Oxidation/Reduction: Altering the oxidation state of hydroxyl groups or double bonds.

Addition Reactions: Reacting with the double bonds in the polyene chain.

Substitution Reactions: Modifying the hydroxyl groups or potentially introducing substituents on the cyclohexyl ring or polyene chain.

Glycosylation: Attaching sugar moieties to the hydroxyl groups to potentially improve solubility or alter biological interactions.

Methodologies can include standard organic synthesis techniques, potentially employing protecting groups to ensure selectivity. mdpi.comresearchgate.net The specific reactions and conditions would depend on the desired modification and the functional groups being targeted.

Chemoenzymatic Approaches for this compound and its Analogues

Chemoenzymatic synthesis combines the power of chemical transformations with the high selectivity and efficiency of enzymatic catalysis. mdpi.com This approach can be particularly advantageous for complex molecules with multiple stereocenters, where enzymes can catalyze reactions with high enantio- or diastereoselectivity under mild conditions. mdpi.comnih.gov

For this compound and its analogues, chemoenzymatic approaches could be applied to specific steps in the synthesis, such as:

Stereoselective oxidation or reduction: Enzymes like monooxygenases or reductases could be used to introduce or modify the stereocenters in the cyclohexyl ring with high precision. nih.gov

Formation of specific carbon-carbon bonds: Enzyme-catalyzed reactions could be employed for coupling fragments, potentially controlling stereochemistry.

Modification of functional groups: Lipases or esterases could be used for selective esterification or hydrolysis.

While the provided search results discuss chemoenzymatic synthesis in the context of azaphilones and other compounds, the principles of using enzymes for specific, selective transformations are directly applicable to the potential synthesis of this compound and its analogues. nih.govumich.edu This hybrid approach offers the potential for more efficient and environmentally friendly synthetic routes compared to purely chemical methods.

Advanced Analytical Methodologies for Azafrin Research

Quantitative Analysis Methods

Quantitative analysis of azafrin is crucial for determining its concentration in biological and plant samples, which is essential for studying its biosynthesis, accumulation, and potential biological activities. Various chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are commonly employed for this purpose. researchgate.netnih.gov

Method Development and Validation for this compound Quantification

Developing a robust quantitative method for this compound involves several key steps, including sample preparation, chromatographic separation, and detection. For this compound, reversed-phase HPLC methods have been developed and validated. researchgate.netnih.gov Method validation is a critical process that ensures the analytical procedure consistently delivers accurate and reliable results for its intended purpose. labmanager.comeuropa.eu Key validation parameters typically include accuracy, precision, linearity, specificity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netnih.govlabmanager.comeuropa.eu

A validated reversed-phase HPLC method for this compound quantification in Alectra parasitica rhizomes, for instance, involved solvent extraction and purification. researchgate.netnih.gov The method demonstrated specificity, accuracy, precision, reliability, and reproducibility. researchgate.netnih.gov Linearity is assessed by analyzing samples at different concentration levels within the expected range, and a high correlation coefficient (R²) indicates a strong linear relationship between analyte concentration and detector response. labmanager.com Precision, including repeatability and intermediate precision, evaluates the variability of results under the same or varied conditions. europa.eu LOD and LOQ determine the lowest concentration of the analyte that can be detected and reliably quantified, respectively. researchgate.neteuropa.eu

An example of validation data for an HPLC method for this compound could include:

Validation ParameterResultAcceptance Criteria (Typical)
Linearity (R²)> 0.998 researchgate.net≥ 0.999 labmanager.com
Precision (RSD%)< 2.0% researchgate.net≤ 2.0% researchgate.net
SpecificityDemonstrated (e.g., by peak purity) researchgate.netClear separation from matrix components labmanager.com
Accuracy (% Recovery)Not specified in snippetsWithin a defined range (e.g., 80-120%) europa.eu
LODNot specified in snippets
LOQNot specified in snippets

Applications in Biological and Plant Matrices

Quantitative methods for this compound are applied to analyze its presence in various biological and plant matrices. In plants like Alectra parasitica and Escobedia grandiflora, quantification helps in understanding this compound accumulation, particularly in tissues like rhizomes and roots where it is known to be present. researchgate.netresearchgate.netnih.gov These analyses can support studies on this compound biosynthesis and its role in plant-environment interactions, such as parasitism. researchgate.netplos.org

Analyzing this compound in biological matrices, although less directly detailed for this compound specifically in the provided results, generally involves addressing matrix effects, which are the influence of co-existing substances in the sample on the analytical signal. chromatographytoday.com Techniques like sample extraction and clean-up, such as solid-phase extraction (SPE) or liquid-liquid extraction, are often employed to minimize matrix interferences and ensure accurate quantification. chromatographytoday.comspectroscopyonline.com Method validation in biological matrices requires demonstrating that the method is reliable despite the complexity of the sample composition. chromatographytoday.comresearchgate.net

Metabolomics and Lipidomics Approaches in this compound Studies

Metabolomics and lipidomics are comprehensive analytical approaches that involve the large-scale study of metabolites and lipids, respectively, within a biological system. generalmetabolics.com These "omics" approaches can provide a broader understanding of the biochemical pathways and processes in which this compound is involved.

Untargeted and Targeted Metabolite Profiling

Metabolite profiling can be either untargeted or targeted. Untargeted metabolomics aims to measure as many metabolites as possible in a sample without a priori selection, providing a global snapshot of the metabolome. generalmetabolics.commdpi.comnih.gov This approach can help in identifying novel compounds or unexpected changes in metabolite levels related to this compound biosynthesis or metabolism. Targeted metabolomics, on the other hand, focuses on the quantitative analysis of a predefined set of metabolites, often those involved in specific pathways of interest, such as carotenoid biosynthesis. generalmetabolics.com

In the context of this compound, untargeted metabolomics has been used in studies investigating plant responses and microbial interactions. For example, this compound was identified as a metabolite that significantly increased in soil inoculated with Bacillus atrophaeus DX-9, a biocontrol agent against potato common scab, suggesting its potential role in these interactions. nih.gov Untargeted approaches often utilize techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) coupled with advanced data analysis software to identify and relatively quantify metabolites. plos.orggeneralmetabolics.commdpi.com

Targeted metabolite profiling could be applied to quantify this compound and its precursors or related apocarotenoids in different plant tissues or under varying conditions to understand the regulation of its biosynthesis. Studies on the biosynthesis of this compound in plants like Centranthera grandiflora have utilized transcriptomic analysis to explore the genes involved, which can be complemented by targeted metabolomics to measure the levels of pathway intermediates and the final product, this compound. jacc.orgmdpi.comdntb.gov.uadntb.gov.ua

Integration of Omics Data for Systems-Level Understanding

Integrating data from different omics layers, such as metabolomics, lipidomics, and transcriptomics, provides a more comprehensive, systems-level understanding of biological processes involving this compound. amazon.comnih.gov By combining information on gene expression (transcriptomics), protein levels (proteomics, though not specifically covered in the outline), and metabolite profiles (metabolomics and lipidomics), researchers can gain insights into the complex regulatory networks and metabolic pathways associated with this compound production and function. amazon.comnih.gov

For instance, integrating transcriptomic data on genes involved in carotenoid and apocarotenoid biosynthesis with metabolomic data on this compound and related compounds can help identify which genes are most strongly correlated with this compound accumulation and how environmental factors or biological interactions influence these pathways. jacc.orgmdpi.comdntb.gov.uadntb.gov.ua While the provided search results mention the integration of omics data in broader contexts, such as understanding disease mechanisms or the effects of microbial inoculants, the principle applies to elucidating the intricate details of this compound biology. nih.govjacc.orgmdpi.comamazon.comnih.govsci-hub.sejgc301.comresearchgate.netazti.es This integrated approach allows for the identification of potential biomarkers and therapeutic targets and provides a holistic view of the biological system under investigation. amazon.comnih.govfrontiersin.org

Preclinical Biological Activities and Mechanistic Studies of Azafrin

In Vitro Cellular and Molecular Biological Activities

In vitro studies provide controlled environments to examine the direct effects of azafrin on various cell types and to investigate its molecular targets and pathways. mdpi.comcn-bio.com

Antioxidant Mechanisms and Scavenging Capacity

This compound has demonstrated antioxidant properties in in vitro settings. Studies have shown that this compound exhibits ferric reducing antioxidant power (FRAP), indicating its ability to donate electrons and neutralize free radicals. nih.gov In H9c2 cells subjected to hydrogen peroxide (H₂O₂)-induced oxidative stress, this compound treatment showed protective effects against cell injury. nih.gov The antioxidant activity of this compound may involve the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-ARE pathway. nih.gov Research indicates that this compound significantly elevated the transcriptional activity of Nrf2 in HEK 293 cells and upregulated the mRNA expression levels of genes downstream of Nrf2-ARE pathway activation in H9c2 cells. nih.gov Furthermore, protein expression levels of Heme oxygenase 1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), enzymes regulated by Nrf2, were also upregulated in in vitro experiments. nih.gov These findings suggest that this compound's antioxidant effects are mediated, at least in part, through the activation of this crucial defense pathway against oxidative stress.

Interactive Table: In Vitro Antioxidant Effects of this compound

Cell LineOxidative Stress InducerMeasured OutcomeKey FindingsSource
H9c2H₂O₂Cell viability, FRAP, Nrf2-ARE pathway activationProtected against H₂O₂-induced injury, higher FRAP than FeSO₄, elevated Nrf2 transcriptional activity, upregulated HO-1 and NQO1 mRNA/protein. nih.gov
HEK 293Not specifiedNrf2 transcriptional activitySignificantly elevated Nrf2 transcriptional activity. nih.gov

Anti-inflammatory Pathways and Modulation of Inflammatory Mediators

While direct in vitro studies specifically on this compound's anti-inflammatory mechanisms are less detailed in the provided snippets, related research on Centranthera grandiflora extract (CGE), which contains this compound as a bioactive compound, provides some insights. Network pharmacology analyses suggest that the anti-inflammatory activity of CGE may involve the PI3K/Akt/NF-κB pathway. mdpi.com At the cellular level, CGE has been shown to suppress levels of damage-related factors such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), as well as inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) in LPS-treated RAW264.7 cells. mdpi.com These findings, while pertaining to a crude extract, suggest that this compound, as a component, may contribute to the modulation of these inflammatory mediators and pathways.

Effects on Cellular Proliferation and Apoptosis (excluding human trials)

Preclinical studies have explored the effects of this compound and related apocarotenoids on cellular proliferation and apoptosis in various cell lines, excluding human trials. Research on apocarotenoids, such as ditaxin and heteranthin (B1255921) found in Ditaxis heterantha, has demonstrated cytotoxic effects in vitro against certain cancer cell lines, including HeLa and CaLo cells. researchgate.net Ditaxin was observed to induce a high percentage of apoptosis (90%) in cervical cancer cell colonies. researchgate.net While this study focuses on related compounds, it suggests a potential for apocarotenoids like this compound to influence cell cycle and induce apoptosis in preclinical models. Another study on saffron extract and its constituents, including crocetin (B7823005) (a related apocarotenoid), showed inhibition of different types of tumor cell growth in vitro. internationalscholarsjournals.com Some studies on crocetin reported cytotoxic activity on tumor cells, although findings can vary depending on the specific study. internationalscholarsjournals.com

Interactive Table: In Vitro Effects on Cell Proliferation and Apoptosis (Examples with related apocarotenoids)

Compound/ExtractCell Line(s)Measured OutcomeKey FindingsSource
Ditaxin (Apocarotenoid)HeLa, CaLo (cancer), McCoyCytotoxicity, ApoptosisCytotoxic effects, 90% apoptosis induction in HeLa. researchgate.net
Saffron extract/CrocetinVarious tumor cell linesTumor cell growth inhibitionInhibited growth of different tumor cell types. internationalscholarsjournals.com

Cardioprotective Effects in Cellular Models

This compound has shown cardioprotective effects in cellular models, particularly against oxidative stress-induced injury. In H9c2 cardiomyocytes, this compound demonstrated prophylactic and therapeutic potential against damage induced by H₂O₂. nih.gov This protective effect is linked to its antioxidant activity and the activation of the Nrf2-ARE signaling pathway, which upregulates protective enzymes like HO-1 and NQO1. nih.gov The ability of this compound to mitigate oxidative stress at the cellular level contributes to its observed cardioprotective properties in in vitro settings.

Interactive Table: In Vitro Cardioprotective Effects of this compound

Cell LineInsultMeasured OutcomeKey FindingsSource
H9c2H₂O₂Cell injury, Nrf2-ARE pathway activationProphylactic and therapeutic protection against H₂O₂-induced injury, activated Nrf2-ARE pathway. nih.gov

Enzyme Modulation and Inhibition Studies

Research suggests that this compound may influence enzyme activity. As mentioned in the context of its antioxidant activity, this compound has been shown to upregulate the expression and potentially the activity of antioxidant enzymes such as HO-1 and NQO1 via the Nrf2-ARE pathway in H9c2 cells. nih.gov While specific enzyme inhibition studies directly focused on this compound are not detailed in the provided information, the modulation of enzyme activity is a known mechanism for various bioactive compounds, including other natural products and potential therapeutic agents. ich.orgmdpi.comqeios.comscbt.com The observed effects on antioxidant enzymes highlight this compound's potential to modulate enzymatic pathways involved in cellular defense against stress.

In Vivo Preclinical Pharmacological Investigations (animal models only)

In vivo studies using animal models are crucial for evaluating the pharmacological effects of a compound in a complex biological system. mdpi.comwuxibiology.commdbneuro.compharmaron.comminervaimaging.com Preclinical investigations with this compound in animal models have primarily focused on its cardioprotective effects.

In a study using rats, this compound treatment dramatically improved cardiac function following myocardial injury. nih.gov It ameliorated infarct size and pathological changes in cardiac tissue. nih.gov The study also measured biochemical markers, showing that this compound decreased the levels of Malondialdehyde (MDA), cardiac Troponin I (cTnI), and myocardial enzymes, while elevating Superoxide (B77818) Dismutase (SOD) activity in vivo. nih.gov These findings support the cardioprotective role of this compound observed in cellular models and suggest its efficacy in reducing cardiac damage and improving antioxidant status in a living organism. The mechanism is believed to involve the activation of the Nrf2-ARE pathway, consistent with the in vitro results. nih.gov

Interactive Table: In Vivo Preclinical Pharmacological Effects of this compound

Animal ModelCondition StudiedMeasured OutcomesKey FindingsSource
RatsMyocardial injuryCardiac function (echocardiography), Infarct size (TTC staining), Histopathology, MDA, cTnI, myocardial enzyme levels, SOD activity, Nrf2-ARE pathway (protein expression)Improved cardiac function, reduced infarct size, ameliorated pathological changes, decreased MDA, cTnI, and myocardial enzymes, elevated SOD activity, upregulated Nrf2, HO-1, and NQO1 protein. nih.gov

Cardioprotective Effects in Animal Models (e.g., myocardial ischemia/reperfusion injury)

Studies have investigated the potential of this compound to protect the heart in animal models, particularly in the context of myocardial injury. Research in rats has demonstrated that this compound treatment significantly improved cardiac function. Furthermore, this compound was shown to ameliorate infarct size and pathological changes in these animal models nih.gov. Myocardial ischemia-reperfusion injury (IRI) is a process associated with the restoration of blood flow after a period of ischemia, which can paradoxically lead to further damage to viable cardiomyocytes mdpi.com. Preclinical animal models of IRI are widely used to evaluate potential cardioprotective interventions nih.govfrontiersin.org. While the search results specifically highlight this compound's effects in a rat model of myocardial injury, they also provide context on how cardioprotection in IRI models is assessed, often involving the evaluation of infarct size and cardiac function nih.gov.

Modulatory Effects on Oxidative Stress Markers

Oxidative stress, an imbalance between reactive oxygen species production and antioxidant defenses, plays a significant role in various pathological conditions, including cardiovascular diseases aginganddisease.org. Preclinical studies have examined this compound's influence on markers of oxidative stress in animal systems. In rats, treatment with this compound resulted in a decrease in the levels of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative damage nih.gov. Concurrently, this compound treatment led to an elevation in the activity of superoxide dismutase (SOD), a key antioxidant enzyme, in vivo nih.gov. These findings suggest that this compound possesses the ability to modulate the oxidative stress response in animal models. Evaluating the activity of antioxidant enzymes like SOD and levels of oxidative damage markers such as MDA are common approaches in animal studies assessing the effects of compounds on oxidative stress mdpi.commdpi.com.

Table 1: Effects of this compound on Oxidative Stress Markers in Rats

MarkerEffect of this compound Treatment in Rats
Malondialdehyde (MDA)Decreased levels
Superoxide Dismutase (SOD) ActivityElevated activity

Based on findings from preclinical studies in rats nih.gov.

Influence on Inflammatory Responses in Animal Systems

Inflammation is a complex biological response involved in the pathogenesis of numerous diseases nih.gov. While some research broadly mentions this compound in the context of extracts containing it and their potential effects on inflammation or oxidative stress ths100.in, specific detailed findings regarding this compound's direct influence on inflammatory responses in animal models were not extensively available in the provided search results. Animal models of inflammation are utilized to study the underlying mechanisms and evaluate the efficacy of potential anti-inflammatory agents wuxibiology.comaragen.compharmaron.com. These models often involve inducing inflammation through various means and assessing markers such as cytokine levels or inflammatory cell infiltration mdpi.comnih.gov. Further specific research on this compound's effects in these defined animal inflammation models would be necessary to fully characterize its modulatory influence on inflammatory responses in vivo.

Molecular Mechanisms of Action and Target Identification

Understanding the molecular mechanisms through which this compound exerts its biological effects is crucial for elucidating its potential therapeutic applications.

Involvement of Nrf2-ARE Signaling Pathway

A key molecular mechanism identified for this compound involves the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. The Nrf2-ARE pathway is a critical cellular defense mechanism that regulates the expression of numerous antioxidant and detoxification genes in response to oxidative stress and other insults aginganddisease.orgfrontiersin.org. Research indicates that this compound activates the Nrf2-ARE pathway nih.gov. In cellular studies (specifically in HEK 293 cells), this compound significantly elevated the transcriptional activity of Nrf2 nih.gov. Furthermore, in both cellular models (H9c2 cells) and in vivo experiments in rats, this compound up-regulated the mRNA expression levels of genes downstream of Nrf2-ARE pathway activation nih.gov. This included increased protein expression levels of Heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1) in the cytoplasm, as well as increased Nrf2 levels in the nucleus nih.gov. The translocation of Nrf2 to the nucleus is a key step in activating the ARE-driven gene expression mdpi.com. This activation of the Nrf2-ARE pathway by this compound is considered a primary mechanism contributing to its observed cardioprotective and antioxidant effects nih.govresearchgate.net.

Table 2: Effects of this compound on the Nrf2-ARE Pathway

Component/TargetEffect of this compound TreatmentLocation (In Vitro/In Vivo)
Nrf2 Transcriptional ActivityElevatedHEK 293 cells (In Vitro)
Nrf2 Protein ExpressionUp-regulated (Nuclear)H9c2 cells (In Vitro), Rats (In Vivo)
HO-1 Protein ExpressionUp-regulated (Cytoplasm)H9c2 cells (In Vitro), Rats (In Vivo)
NQO1 Protein ExpressionUp-regulated (Cytoplasm)H9c2 cells (In Vitro), Rats (In Vivo)
Downstream Gene mRNA ExpressionUp-regulatedH9c2 cells (In Vitro)

Based on findings from preclinical studies nih.gov.

Modulation of PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another crucial intracellular pathway involved in regulating various cellular processes, including cell survival, growth, proliferation, and metabolism creative-diagnostics.comgenome.jpwikipedia.orgcellsignal.com. This pathway can be activated by various stimuli and plays a role in cytoprotection in different disease models, including ischemia/reperfusion injury frontiersin.org. While the PI3K/Akt pathway is a significant area of research in understanding cellular mechanisms cellsignal.comfrontiersin.org, the provided search results did not yield specific information directly linking this compound to the modulation of the PI3K/Akt signaling pathway in preclinical studies. Further research would be needed to determine if this compound interacts with or modulates this pathway.

Protein-Ligand Interactions and Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred binding orientation and affinity between a small molecule (ligand) and a target macromolecule, typically a protein openaccessjournals.comresearchgate.net. This method provides insights into the binding mechanisms and potential therapeutic applications openaccessjournals.com. While general principles of protein-ligand interactions and molecular docking are well-established openaccessjournals.comresearchgate.netmdpi.comnih.gov, specific detailed research findings on this compound's interactions with particular proteins via molecular docking simulations are not extensively available in the provided search results. One study mentioned the use of molecular docking to target phytochemicals from Nerium oleander against EGFR mutations in breast cancer, where this compound was among the identified phytochemicals, and its molecular weight and XLogP3 were computed jptcp.com. This suggests potential for such studies involving this compound, but the specific protein targets and detailed simulation results for this compound itself were not provided. Molecular dynamics simulations can further analyze protein-ligand interactions, including binding energy, salt bridge and hydrogen bond interactions, and structural changes nih.gov.

Gene Expression Regulation in Biological Systems

Gene expression regulation involves mechanisms that control the production of specific gene products, such as proteins or RNA wikipedia.orgopenstax.org. This regulation is crucial for various biological processes, including development, response to environmental stimuli, and adaptation wikipedia.orgopenstax.org. Gene regulation can occur at multiple stages, from transcriptional initiation to post-translational modification wikipedia.orgopenstax.org. While the search results discuss gene expression regulation in general and in the context of plant defense and stress responses wikipedia.orgopenstax.orgnih.govmdpi.comresearchgate.netresearchgate.netnih.gov, specific studies detailing how this compound itself directly regulates gene expression in biological systems are limited. However, research on Centranthera grandiflora has explored candidate genes potentially involved in this compound biosynthesis, suggesting that understanding the production of this compound involves studying the regulation of these biosynthetic genes mdpi.com. Differentially expressed gene analysis in C. grandiflora identified unigenes enriched in root tissue related to proposed this compound biosynthetic pathways mdpi.comdntb.gov.ua. This indicates that the presence and levels of this compound are linked to the expression of genes responsible for its synthesis.

Ecological and Physiological Roles in Producing Organisms

This compound has been identified in the roots of the herbaceous hemiparasite Escobedia grandiflora and in Centranthera grandiflora researchgate.netresearchgate.netmdpi.com. Its accumulation in specific tissues suggests potential ecological and physiological functions.

Role in Plant-Host Interactions (e.g., parasitism)

Research on Escobedia grandiflora, a root parasitic plant, suggests a role for this compound in the parasitization process researchgate.netresearchgate.netdntb.gov.ua. This compound accumulates in the area where the Escobedia haustorium contacts the host's root researchgate.netresearchgate.net. The haustorium is an invasion organ that parasitic plants form to connect with the host's vascular system to acquire water and nutrients frontiersin.orgnih.gov. The accumulation of this compound in this interface region suggests it might play a biological function related to root parasitism in this specific group of plants researchgate.netresearchgate.net. Studies propose that this compound production in Escobedia roots relies on a carotenoid cleavage dioxygenase (CCD) different from CCD7 researchgate.netresearchgate.net. This accumulation in the apoplastic space of the root cortex further supports its potential involvement in the interaction with the host researchgate.net.

Defense Mechanisms and Stress Responses in Plants

Plants have evolved complex defense mechanisms to cope with various biotic and abiotic stresses, including the production of secondary metabolites nih.govmdpi.comresearchgate.netnih.govfrontiersin.org. These defense mechanisms can be preformed or inducible upon detection of a threat nih.govfrontiersin.org. The tunic layer of saffron corms (Crocus sativus) contains this compound saponins, which have shown antifungal activity against soil-borne fungi such as Fusarium exospore, Aspergillus niger, and Bipolaris spicifera mdpi.com. This suggests a role for this compound, in the form of saponins, in protecting saffron corms against fungal diseases mdpi.com. This indicates that this compound can function as a defense compound in producing organisms, contributing to their stress response against pathogens.

Future Directions and Research Perspectives

Deeper Elucidation of Azafrin Biosynthetic Machinery

While the general pathway for this compound biosynthesis is proposed to originate from the carotenoid pathway, the precise enzymatic machinery remains to be fully characterized. researchgate.netmdpi.com Future research must focus on the definitive identification and functional validation of the genes and enzymes responsible for converting the C40 carotenoid backbone into the unique C27 structure of this compound. researchgate.net Transcriptome analyses of this compound-producing plants have identified several candidate genes. mdpi.comresearchgate.net

Key research objectives in this area include:

Functional Genomics: Systematically characterizing the roles of candidate enzymes such as carotenoid cleavage dioxygenases (CCDs), cytochrome P450s (CYP450s), and alcohol dehydrogenases (ADHs) identified in transcriptomic studies of Centranthera grandiflora. mdpi.com

Pathway Confirmation: Utilizing techniques like virus-induced gene silencing (VIGS) to knock down candidate genes in this compound-producing plants and observe the effect on its accumulation.

Enzymatic Assays: Expressing the identified genes in heterologous systems (e.g., E. coli or yeast) to produce recombinant enzymes and perform in vitro assays to confirm their specific catalytic activities and substrate specificities.

A deeper understanding of the biosynthetic pathway is a critical prerequisite for the metabolic engineering and biotechnological production of this compound.

Proposed Enzyme/Gene Family Putative Role in this compound Biosynthesis Source Organism Studied
Phytoene synthase (PSY)Catalyzes the first committed step in the carotenoid pathway, producing the precursor phytoene. researchgate.netEscobedia grandiflora
D27 (β-carotene isomerase)Isomerization of β-carotene to 9-cis-β-carotene, a proposed early step shared with strigolactone synthesis. researchgate.netEscobedia grandiflora
Carotenoid Cleavage Dioxygenase 7 (CCD7)Cleavage of 9-cis-β-carotene to produce the C27 apocarotenoid 10'-apo-β-carotenal. researchgate.netmdpi.comEscobedia grandiflora, Centranthera grandiflora
Alcohol Dehydrogenase (ADH)Putative oxidation steps in the conversion of early apocarotenoid intermediates. mdpi.comCentranthera grandiflora
Cytochrome P450 (CYP450)Hypothesized to be involved in the final conversion steps leading to this compound from 10′-apo-β-carotenal. mdpi.comCentranthera grandiflora

Exploration of Novel this compound Analogues with Enhanced Biological Potency

The known biological activities of this compound, particularly its cardioprotective effects, provide a strong foundation for the development of novel, semi-synthetic analogues with improved potency and selectivity. The goal is to create derivatives that retain the core pharmacophore of this compound while possessing enhanced therapeutic properties. Future work should focus on the rational design and synthesis of a library of this compound analogues for comprehensive screening. Strategies could include modifying peripheral functional groups, altering the length of the polyene chain, or creating hybrid molecules by conjugating this compound to other bioactive moieties.

Advanced Structural-Activity Relationship (SAR) Studies via Chemical Modification and Computational Approaches

To guide the synthesis of more potent analogues, advanced structure-activity relationship (SAR) studies are essential. semanticscholar.org These studies aim to identify the specific structural features of the this compound molecule that are critical for its biological effects. nih.gov A dual approach combining chemical modification and computational modeling will be most effective.

Chemical Modification: A series of this compound derivatives can be synthesized by strategically modifying key functional groups, such as the terminal carboxylic acid and hydroxyl groups. The biological activity of each derivative would then be systematically evaluated to determine how these changes impact efficacy. For instance, studies on azaanthraquinones have shown that the position of nitrogen atoms and the presence of hydroxyl groups can significantly influence antimicrobial activity. nih.govresearchgate.net

Computational Approaches: Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, can be employed to predict how this compound and its analogues interact with potential protein targets. These in silico studies can provide insights into binding affinities and mechanisms of action, helping to prioritize the synthesis of the most promising derivatives. mdpi.com

Systems Biology and Multi-Omics Integration for Comprehensive Understanding

To move beyond a single target or pathway, a systems biology approach is needed to understand the global effects of this compound on a biological system. Integrating multi-omics data—including transcriptomics (gene expression), proteomics (protein levels), and metabolomics (metabolite profiles)—can provide a holistic view of the cellular response to this compound treatment. This comprehensive approach can help to build detailed models of its mechanism of action, identify novel therapeutic targets, and uncover potential off-target effects.

Development of Biotechnological Production Methods for this compound

Currently, this compound is sourced by extraction from plants, which can be inefficient and unsustainable. researchgate.net Biotechnological production using microbial fermentation or plant cell cultures offers a promising alternative for a stable and scalable supply. semanticscholar.orgsemanticscholar.orgmdpi.com Research in this area should focus on:

Host Selection and Engineering: Identifying suitable microbial hosts, such as Saccharomyces cerevisiae or Escherichia coli, and engineering them with the biosynthetic genes for this compound. researchgate.net This involves transferring the entire identified pathway into a host organism optimized for industrial fermentation.

Process Optimization: Developing and optimizing fermentation conditions in bioreactors, including media composition, pH, temperature, and aeration, to maximize the yield and productivity of this compound. mdpi.com

Plant Cell Culture: Establishing and optimizing cell suspension cultures from this compound-producing plants as a direct source for production, bypassing the need for whole-plant cultivation.

Mechanistic Investigations into Undiscovered Biological Activities

While this compound's cardioprotective and antioxidant properties are established, its full therapeutic potential is likely yet to be discovered. The structural similarity of this compound to other bioactive carotenoids suggests it may possess a broader range of activities. Future research should involve screening this compound against a diverse array of biological targets and disease models, including those for cancer, neurodegenerative disorders, and inflammatory conditions. For any promising activities identified, in-depth mechanistic studies will be necessary to elucidate the underlying molecular pathways. mdpi.comnih.gov

Non-Traditional Applications and Materials Science Potential

Beyond its biomedical potential, the unique chemical structure of this compound—a colored, conjugated polyene—makes it a candidate for non-traditional applications in materials science. Carotenoids and other natural pigments are being explored for several novel uses. nih.govwikipedia.org

Natural Colorants: As a stable, natural pigment, this compound could be investigated as a high-value colorant for food, cosmetic, or textile applications. The development of carotenoid-based nanoparticles can improve water solubility and stability for such uses. mdpi.com

Advanced Polymers: Researchers have successfully incorporated carotenoid derivatives into polymers to create fully degradable, bio-based materials. sci.news The polyene structure of this compound could be exploited to create novel polymers with unique optical or electronic properties that are also environmentally benign. sci.news

Organic Electronics: Natural pigments are being tested as eco-friendly and cost-effective sensitizers in dye-sensitized solar cells (DSSCs). mdpi.comgnest.orgtugab.bg The ability of this compound to absorb light suggests it could be evaluated for its potential in converting solar energy into electricity. spiedigitallibrary.orgscielo.br

Q & A

Q. What analytical methods are recommended for identifying and quantifying azafrin in plant tissues?

this compound identification typically employs HPLC-DAD-MS (APCI+) to confirm its chemical structure via UV-visible spectra (maxima at 388, 407, and 431 nm in ethanol) and mass fragmentation patterns (e.g., [M+H]+ at m/z 427.27) . Quantification involves chromatographic separation at 450 nm using lyophilized root extracts, with triplicate biological replicates to ensure statistical robustness .

Q. How can researchers isolate RNA from this compound-producing roots for transcriptome studies?

Use the Maxwell® RSC Plant RNA kit (Promega) for RNA extraction, followed by Illumina TruSeq Stranded mRNA library preparation and sequencing (30 million reads). Ensure RNA integrity by pooling samples from multiple developmental stages and validating with qRT-PCR using housekeeping genes (e.g., actin DN8798_c0_g1_i1) .

Q. What microscopy techniques are suitable for localizing this compound in root tissues?

Confocal microscopy (488 nm excitation/500–550 nm emission) visualizes this compound in fresh root sections, while scanning electron microscopy (SEM) and transmission electron microscopy (TEM) resolve its accumulation in root apoplasts and plastid-adjacent vacuoles .

Advanced Research Questions

Q. How can contradictory gene expression data in this compound biosynthesis pathways be resolved?

Discrepancies in carotenoid cleavage dioxygenase (CCD) homolog expression (e.g., CCD4b vs. CCD7/8) require phylogenetic reconstructions (MrBayes with JTT+Gamma model) and qRT-PCR normalization against tissue-specific controls. Replicate experiments (n=3) and Tukey’s post hoc tests (p<0.05) mitigate variability .

Q. What experimental designs validate the role of CCD4b in this compound production?

Use heterologous expression systems (e.g., E. coli or plant models) to test CCD4b enzymatic activity on β-carotene precursors. Pair with RNAi silencing in Escobedia grandiflora to observe this compound depletion and quantify via HPLC .

Q. How does this compound accumulation in the root apoplast influence parasitic interactions?

Conduct co-culture experiments with host plants, comparing this compound levels (HPLC) and transcript profiles (RNA-seq) in parasitizing vs. non-parasitizing roots. Anatomical analysis (SEM/TEM) reveals apoplastic this compound’s role in haustoria penetration .

Q. What isotopic labeling strategies trace this compound’s metabolic precursors?

Apply ¹³C-labeled β-carotene to Escobedia root cultures and track incorporation into this compound via LC-MS/MS . Compare with mutants lacking CCD4b to confirm precursor-product relationships .

Methodological Considerations

Q. How should researchers address low SL pathway activity in this compound-producing roots?

Perform comparative transcriptomics with holoparasites (e.g., Phelipanche aegyptiaca) to identify regulatory divergences. Use gene co-expression networks (WGCNA) to link SL/azafrin pathway genes to metabolic sinks .

Q. What statistical frameworks are optimal for analyzing this compound accumulation dynamics?

Apply mixed-effects models to account for host plant variability. Use principal component analysis (PCA) to correlate this compound levels with CCD4b expression and environmental factors .

Data Reproducibility & Reporting

Q. How can this compound studies ensure methodological transparency?

Follow MIAME standards for transcriptome data, detailing RNA extraction protocols, sequencing depth, and Trinity assembly parameters. For HPLC, report mobile phases, column specifications, and detection thresholds .

Q. What ethical guidelines apply to plant metabolite research?

Disclose wild population sampling permits and adhere to Nagoya Protocol for genetic resources. In publications, provide raw data repositories (e.g., NCBI SRA) and conflict-of-interest statements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.